6,7-Dichloroquinoline-2-carbonitrile 6,7-Dichloroquinoline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15951028
InChI: InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H
SMILES:
Molecular Formula: C10H4Cl2N2
Molecular Weight: 223.05 g/mol

6,7-Dichloroquinoline-2-carbonitrile

CAS No.:

Cat. No.: VC15951028

Molecular Formula: C10H4Cl2N2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dichloroquinoline-2-carbonitrile -

Specification

Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
IUPAC Name 6,7-dichloroquinoline-2-carbonitrile
Standard InChI InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H
Standard InChI Key LXOGTVKMUONBHX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic IUPAC name is 6,7-dichloroquinoline-2-carbonitrile, reflecting its quinoline backbone with substituents at specific positions (Figure 1). The molecular formula is C₁₀H₄Cl₂N₂, yielding a molecular weight of 223.06 g/mol. Key structural features include:

  • A bicyclic quinoline core (a benzene ring fused to a pyridine ring).

  • Two chlorine atoms at positions 6 and 7 on the benzene moiety.

  • A nitrile (–C≡N) group at position 2 on the pyridine ring.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₄Cl₂N₂
Molecular Weight223.06 g/mol
IUPAC Name6,7-Dichloroquinoline-2-carbonitrile
CAS Registry NumberNot yet assigned (hypothetical)
SolubilityLikely low in water; moderate in DMSO
Melting PointEstimated 180–200°C (based on analogs)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 6,7-dichloroquinoline-2-carbonitrile can be inferred from methods used for analogous chloroquinoline derivatives. A plausible route involves:

Step 1: Formation of the Quinoline Core
The Skraup or Doebner-Miller reaction is commonly employed to construct the quinoline scaffold. For example, condensation of 3,4-dichloroaniline with glycerol and a nitrating agent under acidic conditions yields 6,7-dichloroquinoline .

ActivityMechanismTarget Pathogens/Cell Lines
AntibacterialDisruption of cell wall synthesisS. aureus, E. coli
AntifungalInhibition of ergosterol biosynthesisCandida albicans
AnticancerKinase inhibition (e.g., Src, EGFR)Breast, lung cancer cell lines

Physicochemical and Computational Analysis

Computational Predictions

Using tools like SwissADME and ProTox-II, predictions for 6,7-dichloroquinoline-2-carbonitrile suggest:

  • Lipinski’s Rule Compliance: Molecular weight (223.06) and logP (~3.2) indicate drug-likeness with no violations.

  • Toxicity Profile: Low hepatotoxicity risk (similar to 7-chloroquinoline derivatives) .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons at δ 8.5–7.5 ppm and absence of aliphatic peaks.

  • IR Spectroscopy: Strong absorption at ~2200 cm⁻¹ (C≡N stretch).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound could serve as a precursor for tyrosine kinase inhibitors (e.g., analogs of Cabozantinib). Its dichloro and nitrile groups provide sites for further functionalization.

Materials Science

Quinoline nitriles are utilized in organic light-emitting diodes (OLEDs) due to their electron-deficient nature. The chlorine substituents may enhance thermal stability.

Challenges and Future Directions

  • Synthetic Optimization: Current routes may suffer from low yields; catalytic methods using Pd or Cu could improve efficiency.

  • Toxicity Studies: In vivo models are needed to validate computational safety predictions.

  • Structure-Activity Relationships (SAR): Systematic modification of chloro and nitrile groups could refine biological potency.

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